

# An In-depth Technical Guide to 2-Chloro-6morpholinonicotinic acid

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Compound of Interest		
Compound Name:	2-Chloro-6-morpholinonicotinic	
	acid	
Cat. No.:	B1469763	Get Quote

This technical guide provides a comprehensive overview of **2-Chloro-6-morpholinonicotinic acid**, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, properties, a representative synthesis protocol, and its relevance in the broader context of pharmaceutical research.

### **Chemical Identity and Synonyms**

The nomenclature and key identifiers for **2-Chloro-6-morpholinonicotinic acid** are crucial for accurate documentation and research.

- IUPAC Name: 2-chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid
- Synonyms: 2-Chloro-6-morpholinonicotinic acid

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
CAS Number	1293385-31-5	[1]
Molecular Formula	C10H11CIN2O3	[1]
Molecular Weight	242.66 g/mol	[1]



| MDL Number | MFCD19382448 |[1] |

### Synthesis and Experimental Protocol

The synthesis of **2-Chloro-6-morpholinonicotinic acid** is not extensively detailed in publicly available literature. However, a probable synthetic route can be derived from established methods for analogous compounds, such as the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid.[2] This process typically involves a nucleophilic aromatic substitution reaction.

#### General Synthetic Principle:

The synthesis involves the reaction of a di-chlorinated nicotinic acid derivative with morpholine, where one chlorine atom is selectively displaced. This is often followed by esterification and subsequent hydrolysis to yield the final carboxylic acid.

Representative Experimental Protocol:

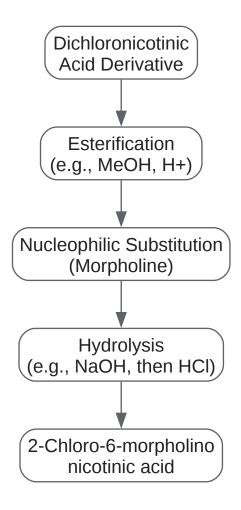
A plausible multi-step synthesis for **2-Chloro-6-morpholinonicotinic acid** is outlined below, adapted from similar preparations.[2]

- Esterification of Dichloronicotinic Acid: The starting material, a suitable dichloronicotinic acid, is first converted to its ester (e.g., methyl or ethyl ester) to protect the carboxylic acid group. This is typically achieved by reacting the acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) or a reagent like thionyl chloride.
- Nucleophilic Substitution with Morpholine: The resulting ester is then dissolved in an appropriate solvent (e.g., dimethylformamide or acetonitrile). Morpholine is added to the solution, often in excess, to act as both the nucleophile and the base. The reaction mixture is heated to facilitate the substitution of one of the chloro groups with the morpholino group. The regioselectivity of this substitution depends on the electronic properties of the pyridine ring.
- Hydrolysis: Once the substitution reaction is complete, the ester is hydrolyzed back to the
  carboxylic acid. This is typically achieved by treating the product with an aqueous base (e.g.,
  sodium hydroxide or lithium hydroxide) followed by acidification with a strong acid (e.g.,
  hydrochloric acid) to precipitate the final product, 2-Chloro-6-morpholinonicotinic acid.



 Purification: The crude product is then purified, commonly through recrystallization from a suitable solvent system to obtain the compound in high purity.

Diagram 1: Representative Synthesis Workflow



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Caption: A plausible multi-step synthesis of **2-Chloro-6-morpholinonicotinic acid**.

## **Applications in Drug Discovery**

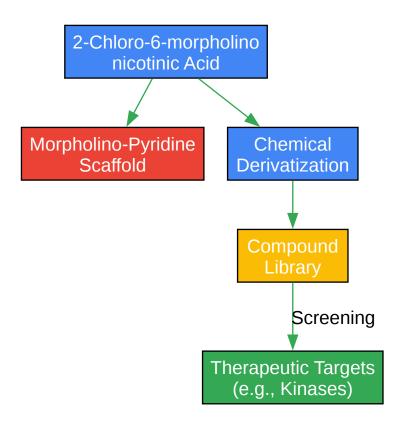
While specific biological activities for **2-Chloro-6-morpholinonicotinic acid** are not widely reported, the morpholino-pyridine scaffold is a significant pharmacophore in modern drug discovery. Derivatives of this core structure have been investigated for a range of therapeutic targets.



- Kinase Inhibition: The morpholine group can form crucial hydrogen bonds within the ATP-binding site of various kinases. For instance, derivatives of 6-morpholinopyridine have been explored as potent and selective RAF inhibitors for treating RAS mutant cancers.[3]
- Antineoplastic Agents: The broader class of nicotinic acid derivatives serves as important
  intermediates in the synthesis of drugs for cardiovascular diseases and as anti-inflammatory
  agents.[2] The structural motif is also present in dual Src/Abl kinase inhibitors with antitumor
  activity.[4]

The presence of the chloro, morpholino, and carboxylic acid groups on the nicotinic acid core provides multiple points for further chemical modification, making it a versatile building block for creating libraries of compounds for screening against various biological targets.

Diagram 2: Logical Relationship in Drug Discovery



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Caption: Role as a building block in medicinal chemistry.



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### References

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